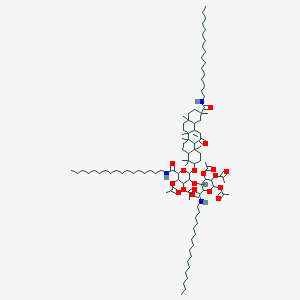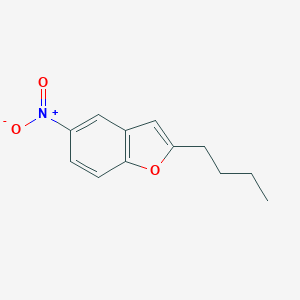
2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate, also known as this compound, is a useful research compound. Its molecular formula is C14H15NO6 and its molecular weight is 293.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of 2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate, also known as 2-METHOXYETHYL 2-(3-NITROBENZYLIDENE)ACETOACETATE, is L-type calcium channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions including muscle contraction, neurotransmitter release, and gene expression.
Mode of Action
This compound acts as an antagonist of L-type calcium channels . By binding to these channels, it inhibits the influx of calcium ions into cells. This action can lead to a decrease in intracellular calcium levels, which can affect various cellular processes that are regulated by calcium.
Biochemical Pathways
The compound’s action on L-type calcium channels affects multiple biochemical pathways. One of the most significant is the calcium signaling pathway , which plays a key role in various cellular functions. By inhibiting calcium influx, the compound can modulate this pathway, potentially leading to changes in cellular function .
Result of Action
The inhibition of calcium influx by this compound can lead to various molecular and cellular effects. For instance, it can affect muscle contraction, neurotransmitter release, and gene expression, among other processes . These effects could potentially be harnessed for therapeutic purposes, depending on the specific context and disease state.
Propriétés
Numéro CAS |
39562-22-6 |
|---|---|
Formule moléculaire |
C14H15NO6 |
Poids moléculaire |
293.27 g/mol |
Nom IUPAC |
2-methoxyethyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C14H15NO6/c1-10(16)13(14(17)21-7-6-20-2)9-11-4-3-5-12(8-11)15(18)19/h3-5,8-9H,6-7H2,1-2H3/b13-9- |
Clé InChI |
UVZJPCAZMGLNTB-LCYFTJDESA-N |
SMILES |
CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCOC |
SMILES isomérique |
CC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OCCOC |
SMILES canonique |
CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCOC |
| 39562-22-6 | |
Pictogrammes |
Acute Toxic; Irritant; Environmental Hazard |
Synonymes |
2-[(3-Nitrophenyl)methylene]-3-oxo-butanoic Acid 2-Methoxyethyl Ester; 2-Methoxyethyl 2-(m-Nitrobenzylidene)acetoacetate; |
Origine du produit |
United States |
Q1: What is the primary use of 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate in chemical synthesis?
A: 2-Methoxyethyl 2-(3-nitrobenzylidene)acetoacetate serves as a crucial intermediate in the synthesis of various 1,4-dihydropyridine calcium channel blockers, notably nimodipine and cilnidipine. [, , , ] This compound is formed through the condensation reaction of 3-nitrobenzaldehyde and 2-methoxyethyl acetoacetate. It subsequently undergoes a Hantzsch cyclization with an appropriate 3-aminocrotonate derivative to yield the desired dihydropyridine structure.
Q2: What factors influence the yield of 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate during its synthesis?
A: Research indicates that optimizing several factors can significantly enhance the yield of 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate during synthesis: []
Q3: Can you describe the reaction of 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate with cinnamyl 3-aminocrotonate?
A: 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate reacts with cinnamyl 3-aminocrotonate in a Hantzsch cyclization reaction. [] This reaction yields a substituted 1,4-dihydropyridine ring system, characteristic of calcium channel blockers. In this specific case, the product formed is 3-cinnamyl 5-(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. [] This reaction typically utilizes methanol as a solvent and often requires heating.
Q4: Are there any radiolabeled versions of pharmaceuticals synthesized using 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate?
A: Yes, [2-14C]nimodipine has been synthesized utilizing a radiolabeled precursor. [] The synthesis involved using isopropyl [3-14C]acetoacetate, which was subsequently converted to isopropyl 3-amino[3-14C]crotonate. This radiolabeled aminocrotonate was then reacted with 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate through a cyclising Michael addition to yield [2-14C]nimodipine. [] This radiolabeled version of the drug is a valuable tool in pharmacokinetic and metabolic studies.
Q5: What are the potential advantages of developing alternative synthetic routes for cilnidipine that utilize 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate?
A: Current synthetic pathways for cilnidipine can be further optimized for efficiency and cost-effectiveness. Research suggests that utilizing 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate, derived from the reaction of diketene with 2-methoxyethanol, holds promise. [] This intermediate, when reacted with cinnamyl 2-aminocrotonate (derived from diketene and cinnamyl alcohol), under Hantzsch cyclization conditions, can produce cilnidipine with a total yield of 68.3% (based on cinnamyl alcohol). [] Exploring and optimizing such alternative synthetic pathways could potentially lead to a more economically viable and environmentally sustainable production of cilnidipine.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide](/img/structure/B137320.png)
